molecular formula C18H14FN5OS B236488 N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide

Cat. No. B236488
M. Wt: 367.4 g/mol
InChI Key: KQXJUKWQPDWTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide, also known as ET-26-HCl, is a novel compound with potential therapeutic applications. It is a small molecule that acts as a selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in cell growth and proliferation.

Scientific Research Applications

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been investigated for its potential anti-inflammatory properties in various animal models.

Mechanism of Action

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide acts as a selective inhibitor of CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. This compound binds to the ATP-binding site of CK2, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of immune responses. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide has several advantages for lab experiments, including its selectivity for CK2, its favorable pharmacokinetic profile, and its ability to target various diseases. However, there are also some limitations to its use, including the need for further optimization of its pharmacological properties, the potential for off-target effects, and the need for more extensive preclinical and clinical studies.

Future Directions

There are several future directions for the development and application of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide. These include further optimization of its pharmacological properties, such as its selectivity, potency, and pharmacokinetics, as well as its formulation for clinical use. Additionally, it could be investigated for its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, it could be studied for its potential use in other diseases, such as viral infections or metabolic disorders.

Synthesis Methods

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide is synthesized through a multi-step process starting from 2-fluorobenzamide. The synthesis involves the use of various chemical reagents and catalysts, including triethylamine, thionyl chloride, and 3-ethyl-1,2,4-triazole-5-thiol. The final product is obtained as a white crystalline powder, which is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

Molecular Formula

C18H14FN5OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C18H14FN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-6-5-7-12(10-11)20-16(25)13-8-3-4-9-14(13)19/h3-10H,2H2,1H3,(H,20,25)

InChI Key

KQXJUKWQPDWTQZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.